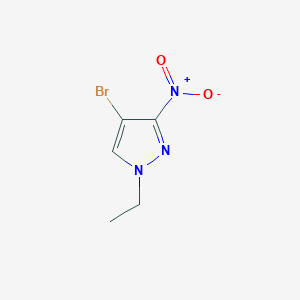

4-bromo-1-ethyl-3-nitro-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-ethyl-3-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O2/c1-2-8-3-4(6)5(7-8)9(10)11/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZFGPGKZIRMGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 4 Bromo 1 Ethyl 3 Nitro 1h Pyrazole

Retrosynthetic Analysis of the Pyrazole (B372694) Core with Specific Substituents

A retrosynthetic analysis of 4-bromo-1-ethyl-3-nitro-1H-pyrazole reveals several potential disconnections and synthetic strategies. The primary challenge lies in the regioselective introduction of the ethyl, nitro, and bromo groups at the N1, C3, and C4 positions, respectively.

Approaches to 1-Ethylpyrazole (B1297502) Scaffold Construction

The formation of the 1-ethylpyrazole scaffold is a critical first step. A common and effective method involves the condensation of a 1,3-dicarbonyl compound with ethylhydrazine. The choice of the 1,3-dicarbonyl precursor is crucial for the subsequent functionalization steps. For instance, using a pre-functionalized diketone can streamline the synthesis.

Alternatively, multicomponent reactions offer a one-pot approach to constructing the pyrazole ring. nih.govbeilstein-journals.org These reactions can involve the in-situ formation of 1,3-diketones from enolates and carboxylic acid chlorides, which then react with a hydrazine (B178648) to form the pyrazole. beilstein-journals.org However, when using substituted hydrazines like ethylhydrazine, the reaction can sometimes lead to a mixture of regioisomers. beilstein-journals.org

Regioselective Nitration Strategies for Pyrazoles

The introduction of a nitro group at the C3 position of the pyrazole ring is a key transformation. Direct nitration of a 1-ethylpyrazole can be challenging due to the directing effects of the substituents already present on the ring. The conditions for nitration must be carefully controlled to achieve the desired regioselectivity. A common method for the nitration of pyrazoles involves the use of a nitrating agent such as nitric acid in the presence of a strong acid like sulfuric acid.

The synthesis of nitro-substituted triaryl pyrazole derivatives often involves the preparation of appropriate 1,3-diketones which are then used as substrates for pyrazole synthesis. nih.gov Another approach involves the thermal rearrangement of 1-nitropyrazole (B188897) to 3-nitropyrazole. chemicalbook.com

Controlled Bromination Protocols for Pyrazole Systems

The final functionalization step is the regioselective bromination at the C4 position. The reactivity of the pyrazole ring towards electrophilic substitution is influenced by the existing substituents. The electron-withdrawing nature of the nitro group at C3 can deactivate the ring, making bromination more challenging.

Controlled bromination can be achieved using various brominating agents. N-Bromosuccinimide (NBS) is a common reagent for the regioselective bromination of heterocyclic compounds. acs.org Other methods might involve the use of elemental bromine in a suitable solvent. The reaction conditions, including temperature and solvent, play a significant role in controlling the outcome of the bromination reaction. In some cases, a post-cyclization functionalization strategy is employed where the bromine is introduced after the pyrazole ring has been formed and other substituents are in place. rsc.org

Convergent and Divergent Synthetic Pathways to the Target Compound

Both convergent and divergent synthetic strategies can be envisioned for the synthesis of this compound.

Multi-component Reactions for Pyrazole Ring Formation

Multi-component reactions (MCRs) represent a highly efficient and atom-economical approach to constructing complex molecules like substituted pyrazoles in a single step. nih.govbeilstein-journals.orgrsc.org These reactions combine three or more starting materials in a one-pot process, often leading to high yields and structural diversity. rsc.org

For the synthesis of the target compound, a three-component reaction could potentially involve an ethylhydrazine, a suitable three-carbon building block, and a source for the nitro and bromo functionalities. For instance, a reaction between ethylhydrazine, a β-ketoester, and a nitrating/brominating agent could be explored. The use of catalysts, such as Lewis acids or organocatalysts, can enhance the efficiency and regioselectivity of these reactions. nih.govbeilstein-journals.org

A variety of MCRs for pyrazole synthesis have been reported, including those that proceed via [3+2] cycloaddition reactions. rsc.org These methods often offer mild reaction conditions and high regioselectivity. rsc.org

Post-Cyclization Functionalization for 4-Bromination and 3-Nitration

A divergent approach, involving the initial synthesis of a 1-ethylpyrazole core followed by sequential functionalization, is a common and reliable strategy. rsc.org This pathway allows for greater control over the introduction of each substituent.

The synthesis would typically begin with the formation of 1-ethylpyrazole from the reaction of a 1,3-dicarbonyl compound and ethylhydrazine. This would be followed by nitration at the C3 position. The directing effects of the ethyl group at N1 would need to be considered to achieve the desired regiochemistry. Finally, the resulting 1-ethyl-3-nitro-1H-pyrazole would undergo selective bromination at the C4 position.

Transition-metal-catalyzed C-H functionalization reactions are also emerging as powerful tools for the direct introduction of functional groups onto the pyrazole ring, potentially offering a more streamlined approach to post-cyclization functionalization. rsc.org

Optimization of Reaction Conditions and Enhanced Yield Protocols

The successful synthesis of substituted pyrazoles, including the target compound this compound, is highly dependent on the meticulous optimization of reaction parameters. Key variables that are typically fine-tuned include temperature, solvent choice, reaction time, and the nature and stoichiometry of reagents and catalysts.

Research into the synthesis of related pyrazole derivatives demonstrates that a systematic approach to optimization is crucial for enhancing yield and purity. For instance, the condensation reaction between 1,3-dicarbonyl compounds and hydrazine derivatives, a fundamental step in forming the pyrazole core, is sensitive to temperature. One study on trifluoromethylated pyrazoles noted that increasing the reaction temperature to 60 °C significantly improved the product yield. mdpi.com Similarly, the choice of solvent can dramatically influence reaction outcomes. While traditional syntheses often employ organic solvents like N,N-dimethylacetamide, which can facilitate high yields (59-98%) at room temperature for certain arylpyrazoles, the move towards greener alternatives is reshaping these protocols. mdpi.com

Table 1: Illustrative Optimization of Reaction Conditions for a Model Pyrazole Synthesis

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None | Ethanol | Reflux | 12 | 45 |

| 2 | Acetic Acid (10) | Ethanol | Reflux | 8 | 65 |

| 3 | Silver Catalyst (5) | DMSO | 60 | 6 | 82 |

| 4 | AlCl₃ (15) | Ethanol/Water | 25 | 0.5 | 89 |

| 5 | Nano-ZnO | None | 100 | 1 | 92 |

This table presents hypothetical data based on findings for various pyrazole syntheses to illustrate the impact of optimizing reaction conditions. Specific yields for this compound would require experimental validation.

Green Chemistry Approaches and Sustainable Synthetic Practices for Pyrazoles

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like pyrazoles to minimize environmental impact. eurekaselect.com These practices focus on the use of non-hazardous reagents, environmentally benign solvents, renewable energy sources, and recyclable catalysts. nih.govcitedrive.com For the synthesis of pyrazoles, this has led to the development of protocols that utilize water as a solvent, employ solvent-free conditions, or use alternative energy inputs like microwave or ultrasonic irradiation. researchgate.netthieme-connect.com

Water-based syntheses are particularly attractive, offering a safe, inexpensive, and environmentally friendly medium. thieme-connect.comrsc.org Multi-component reactions conducted in water can provide excellent yields and simplify product isolation. researchgate.net For example, a green synthetic approach for producing pyrazolone (B3327878) compounds was developed using a catalytic amount of imidazole (B134444) in an aqueous medium. acs.org Another sustainable method involves the cyclization of 1,3-diketones with semicarbazide (B1199961) hydrochloride "on water," which avoids the use of toxic hydrazine and extensive product purification. rsc.org

Solvent-free reaction conditions, often facilitated by grinding or microwave irradiation, represent another cornerstone of green pyrazole synthesis. researchgate.net These techniques can reduce reaction times, increase energy efficiency, and eliminate the need for potentially toxic and volatile organic solvents. eurekaselect.comresearchgate.net The use of recyclable, heterogeneous catalysts, such as magnetic nano-catalysts, further enhances the sustainability of these processes by allowing for easy separation and reuse, aligning with the principles of a circular economy. researchgate.net Such methodologies are not only eco-friendly but are often more atom-economical and operationally simple. researchgate.net

Table 2: Comparison of Conventional vs. Green Synthetic Protocols for Pyrazole Synthesis

| Parameter | Conventional Method | Green Chemistry Approach |

| Solvent | Toluene, DMF, Acetonitrile | Water, Ethanol, or Solvent-free |

| Catalyst | Homogeneous mineral acids (e.g., H₂SO₄) | Recyclable heterogeneous catalysts (e.g., nano-particles, clays) researchgate.netacs.org |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation, Ultrasonication researchgate.net |

| Reaction Time | Often several hours to days | Minutes to a few hours researchgate.netacs.org |

| Waste Generation | High (solvent waste, non-recyclable catalyst) | Low (aqueous waste, reusable catalyst) |

| Atom Economy | Moderate | High, especially in one-pot multicomponent reactions researchgate.net |

Catalytic Methodologies in Pyrazole Synthesis and Functionalization

Catalysis is a powerful tool in modern organic synthesis, enabling efficient and selective construction and functionalization of complex molecules like this compound. Catalysts are employed both in the initial formation of the pyrazole ring and in the subsequent introduction of functional groups through late-stage functionalization. researchgate.net

The classic Knorr synthesis of pyrazoles, involving the reaction of a 1,3-dicarbonyl compound with a hydrazine, is often catalyzed by acid. jk-sci.com More advanced catalytic systems have since been developed. Heterogeneous catalysts, including nickel-based mdpi.com, nano-ZnO mdpi.com, and AlCl₃ jocpr.com, have been successfully used to promote pyrazole formation, often under mild, room-temperature conditions with low catalyst loading and short reaction times. mdpi.com These methods offer economic and environmental advantages over traditional approaches. mdpi.com

Transition-metal catalysis is particularly vital for the functionalization of the pre-formed pyrazole ring. rsc.org Techniques like direct C-H functionalization provide a streamlined alternative to traditional cross-coupling reactions, which require pre-functionalized starting materials. rsc.orgresearchgate.net Palladium, copper, and silver catalysts have been effectively used for arylation, alkylation, and other C-C and C-heteroatom bond-forming reactions on the pyrazole core. mdpi.comrsc.orgacs.org For instance, copper-catalyzed aerobic oxidative C(sp²)-H amination has been developed as a highly efficient method for synthesizing pyrazoles under mild conditions. acs.org The regioselectivity of these functionalizations is a key challenge, often controlled by the inherent electronic properties of the pyrazole ring or the use of directing groups. rsc.orgresearchgate.net

Elucidation of Reactivity Profiles and Chemical Transformations of 4 Bromo 1 Ethyl 3 Nitro 1h Pyrazole

Transformations Involving the 4-Bromo Substituent

The primary site of reactivity on the 4-bromo-1-ethyl-3-nitro-1H-pyrazole ring is the carbon-bromine bond at the 4-position. This bond is susceptible to cleavage and replacement through various mechanisms, enabling the introduction of new functional groups and the construction of larger molecular architectures.

Nucleophilic Aromatic Substitution (SNAr) on the Pyrazole (B372694) Ring

The pyrazole ring of this compound is activated towards nucleophilic attack due to the strong electron-withdrawing effect of the nitro group at the 3-position. This activation facilitates Nucleophilic Aromatic Substitution (SNAr), where the bromide ion acts as a leaving group.

The generally accepted mechanism for SNAr reactions involves a two-step process. nih.gov First, a nucleophile adds to the electron-deficient carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer-like complex. The negative charge in this intermediate is delocalized across the pyrazole ring and, importantly, onto the oxygen atoms of the nitro group. The second step involves the departure of the bromide anion, which restores the aromaticity of the pyrazole ring and yields the substituted product. For this process, the addition of the nucleophile is typically the slow, rate-determining step. nih.gov

While specific SNAr reactions on this compound are not extensively detailed in published literature, the established principles of SNAr on nitro-activated haloarenes and haloheterocycles suggest its viability. nih.gov A variety of nucleophiles, such as alkoxides, phenoxides, and amines, would be expected to displace the bromo substituent under suitable basic conditions.

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The bromo substituent at the C4 position of the pyrazole serves as an effective handle for these transformations.

The Suzuki-Miyaura coupling is a widely used reaction to form C-C bonds between sp²-hybridized carbon atoms. It involves the reaction of an organoboron compound, typically a boronic acid, with a halide, catalyzed by a palladium(0) complex.

Studies on closely related compounds demonstrate the feasibility of this reaction. For instance, 4-bromo-3,5-dinitro-1H-pyrazole has been successfully coupled with a range of aryl, heteroaryl, and styryl boronic acids using an XPhos Pd G2 precatalyst. rsc.org The use of modern phosphine (B1218219) ligands like XPhos is often crucial for achieving high yields in the coupling of electron-deficient or sterically hindered heterocyclic halides. nih.gov Typical conditions involve a palladium source, a phosphine ligand, a base such as potassium phosphate (B84403) (K₃PO₄), and a solvent system like dioxane and water. nih.gov Given these precedents, this compound is expected to be a competent substrate for Suzuki-Miyaura coupling, allowing for the introduction of various aryl and vinyl substituents at the 4-position.

Table 1: Representative Suzuki-Miyaura Coupling Reactions on Analogous Bromopyrazole Scaffolds

| Bromopyrazole Substrate | Boronic Acid | Catalyst/Ligand | Base | Product | Yield | Reference |

| 4-Bromo-3,5-dinitro-1H-pyrazole | Phenylboronic acid | XPhos Pd G2 | CsF | 4-Phenyl-3,5-dinitro-1H-pyrazole | 94% | rsc.org |

| 4-Bromo-3,5-dinitro-1H-pyrazole | 4-Methoxyphenylboronic acid | XPhos Pd G2 | CsF | 4-(4-Methoxyphenyl)-3,5-dinitro-1H-pyrazole | 92% | rsc.org |

| 3-(5-Bromobenzofuran-2-yl)-1H-pyrazole | Phenylboronic acid | Pd(II)-complex | KOH | 3-(5-Phenylbenzofuran-2-yl)-1H-pyrazole | 88% | arkat-usa.org |

| (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | (E)-N-((3-Bromo-4'-(methoxy)-[2,4'-biphenyl]-4-yl)methylene)-2-methylaniline | 40% | mdpi.com |

The Sonogashira coupling reaction is a fundamental method for the synthesis of arylalkynes and conjugated enynes by coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org

The reactivity of substituted bromopyrazoles in Sonogashira couplings has been established. For example, the reaction has been optimized for challenging substrates like 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole, demonstrating that the pyrazole core is amenable to this transformation. researchgate.net Copper-free Sonogashira protocols have also been developed and successfully applied to various heterocyclic bromides, including pyrazole derivatives, often employing specific palladium precatalysts that are stable in air. nih.gov Common palladium catalysts include Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄. libretexts.org The reaction of this compound with various terminal alkynes is therefore expected to proceed under standard or modified Sonogashira conditions to afford 4-alkynyl-1-ethyl-3-nitro-1H-pyrazoles.

Table 2: Examples of Sonogashira Coupling with Related Brominated Heterocycles

| Bromide Substrate | Alkyne | Catalyst System | Base/Solvent | Product | Yield | Reference |

| 4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | 4-((Trimethylsilyl)ethynyl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole | 90% | researchgate.net |

| 4-Bromo-1H-indole | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP / DMSO | 4-(Phenylethynyl)-1H-indole | 87% | nih.gov |

| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | bis(4-Bromophenyl)acetylene | - | wikipedia.org |

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.org This reaction is a viable pathway for the functionalization of bromopyrazoles. For instance, the alkenylation of a 4-bromo-1-isopropyl-3-phenyl-1H-pyrazole derivative with ethyl acrylate (B77674) has been reported, using PdCl₂(PPh₃)₂ as the catalyst in the presence of triethylamine. thieme-connect.de This precedent suggests that this compound could similarly undergo Heck coupling with various activated alkenes to introduce vinyl groups at the 4-position, leading to extended conjugated systems.

Stille Coupling: The Stille reaction creates a C-C bond by coupling an organotin compound with an sp²-hybridized halide, catalyzed by palladium. wikipedia.org While specific examples involving this compound are not prominent in the literature, the reaction is broadly applicable to heteroaryl bromides. The general mechanism involves oxidative addition of the bromopyrazole to a Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to give the coupled product. wikipedia.org This methodology could theoretically be employed to introduce alkyl, vinyl, or aryl groups onto the pyrazole ring, contingent on the availability of the corresponding organotin reagents.

Metalation Reactions (e.g., Lithiation, Magnesiation) for Further Derivatization

Metal-halogen exchange is a common strategy for converting aryl and heteroaryl halides into potent organometallic nucleophiles, which can then react with a wide range of electrophiles. This typically involves treating the halide with an organolithium reagent (like n-butyllithium) or by forming a Grignard reagent with magnesium metal.

However, the application of this strategy to this compound is complicated by the acidity of the proton at the C5 position. The electron-withdrawing nature of the adjacent nitrogen atom and the nitro group at C3 enhances the acidity of this proton. Research on the related compound 4-bromo-1-phenylsulphonylpyrazole has shown that treatment with phenyl-lithium results in regioselective deprotonation at the C5 position to form a 5-lithiated derivative, rather than halogen-metal exchange at the C4 position. rsc.org This indicates that deprotonation at C5 is a kinetically or thermodynamically favored process over attack at the C-Br bond under these conditions.

Therefore, achieving selective metalation at the C4 position of this compound would likely require carefully controlled conditions, such as the use of n-butyllithium at very low temperatures (e.g., -78 °C or below) to favor the kinetic halogen-metal exchange pathway. The inherent competition between C5 deprotonation and C4 metal-halogen exchange is a critical consideration for any synthetic plan involving the generation of an organometallic species from this substrate.

Reductive Dehalogenation Processes

The carbon-bromine bond at the C4 position of the pyrazole ring can undergo reductive cleavage, a process known as reductive dehalogenation. This transformation replaces the bromine atom with a hydrogen atom, yielding 1-ethyl-3-nitro-1H-pyrazole. The feasibility and selectivity of this reaction are highly dependent on the chosen reducing system, as the nitro group is also susceptible to reduction.

Typically, catalytic hydrogenation is a common method for such transformations. The choice of catalyst and reaction conditions is crucial to favor dehalogenation over or concurrent with nitro group reduction. For instance, in the catalytic hydrogenation of analogous chloronitroaromatic compounds, catalysts like platinum on a hybrid zirconia-zeolite support have shown high selectivity for the reduction of the nitro group while leaving the carbon-halogen bond intact. Conversely, achieving selective dehalogenation without affecting the nitro group is more challenging and often requires specific catalytic systems.

Alternative methods for reductive dehalogenation of aromatic halides include the use of strong reducing agents. Processes utilizing alkali metals like sodium or calcium in lower alcohols (e.g., methanol, ethanol) have been effective for the dehalogenation of various polyhaloaromatics. Palladium-catalyzed reactions in alcohol solutions without external reducing agents can also lead to dehalogenation, although this often competes with the homocoupling of the aromatic halide. The application of these methods to this compound would require careful optimization to manage the reactivity of the nitro group.

Table 1: Potential Conditions for Reductive Dehalogenation

| Reagent/Catalyst System | Potential Product(s) | Remarks |

|---|---|---|

| H₂, Pd/C | 1-Ethyl-3-amino-1H-pyrazole | Dehalogenation and nitro reduction are likely to occur. |

| Na or Ca in ROH | 1-Ethyl-3-nitro-1H-pyrazole | Strong reducing conditions that may also affect the nitro group. google.com |

Reactions of the 3-Nitro Group

The nitro group at the C3 position is a dominant functional group that profoundly influences the molecule's reactivity. Its strong electron-withdrawing nature activates the pyrazole ring for certain reactions and is itself a site for chemical transformation, most notably reduction.

The most common transformation of the 3-nitro group is its reduction to a primary amino group, which yields 4-bromo-1-ethyl-1H-pyrazol-3-amine. This reaction is a cornerstone in the synthesis of diverse heterocyclic structures, as the resulting amine is a versatile nucleophile. A wide array of reducing agents can accomplish this transformation, with varying degrees of selectivity and under different conditions.

Catalytic hydrogenation using transition metals such as palladium, platinum, or nickel is highly effective. For example, hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst is a standard method. Other reducing systems include metals in acidic media (e.g., Sn, Fe, or Zn in HCl) or metal hydrides.

The reduction can also be stopped at an intermediate stage. Under carefully controlled conditions, partial reduction can yield the corresponding 3-(hydroxyamino) derivative. Further reduction of the hydroxylamine (B1172632) gives the amine. The resulting 3-amino-pyrazole can then be used in subsequent reactions, such as diazotization followed by coupling with activated methylene (B1212753) compounds to form fused pyrazolo[5,1-c] Current time information in Pasuruan, ID.researchgate.netjlu.edu.cntriazine systems. epa.gov

Table 2: Reagents for the Reduction of Aromatic Nitro Groups

| Reagent | Product | Stage of Reduction |

|---|---|---|

| H₂ / Pd, Pt, or Ni | Amine (R-NH₂) | Complete Reduction |

| Sn, Fe, or Zn in HCl | Amine (R-NH₂) | Complete Reduction |

| NaBH₄ / Catalyst | Amine (R-NH₂) or Hydroxylamine (R-NHOH) | Dependant on catalyst and conditions. researchgate.net |

The powerful electron-withdrawing effect of the 3-nitro group, transmitted through the pyrazole ring, significantly lowers the electron density at the ring carbons. This effect particularly activates the C4 position, which bears the bromine atom, toward nucleophilic aromatic substitution (SNAr). nih.govnih.gov The bromine atom is positioned ortho to the nitro group, an ideal arrangement for SNAr reactions.

In this mechanism, a nucleophile attacks the C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electronegative oxygen atoms of the nitro group, which provides substantial stabilization and lowers the activation energy for the reaction. The subsequent departure of the bromide ion restores the aromaticity of the pyrazole ring, resulting in the substitution product. A wide range of nucleophiles, including alkoxides, thiolates, and amines, can displace the bromine atom under these conditions.

The redox chemistry of this compound is dominated by the nitro group. Electrochemical methods like cyclic voltammetry reveal that nitroaromatic compounds undergo a series of electron transfer steps. researchgate.netuni-muenchen.de In aprotic media, the first step is typically a reversible one-electron reduction to form a nitro radical anion (R-NO₂⁻). This radical anion is a key intermediate in the biological activity of many nitroaromatic drugs.

In protic media, the process is more complex. The initial one-electron reduction is often followed by protonation and further reduction. A typical pathway involves a four-electron, four-proton process that converts the nitro group to a hydroxylamine group (R-NHOH). researchgate.net This hydroxylamine can be oxidized back to a nitroso derivative (R-NO) in a reverse scan. Under more negative potentials, the hydroxylamine can be further reduced in a two-electron, two-proton step to the corresponding amine (R-NH₂).

The precise reduction potentials are dependent on the molecular structure, solvent, and pH. For many nitroheterocycles, the first reduction event occurs at potentials significantly higher (less negative) than those for nitrobenzenes, indicating they are more readily reduced. uni-muenchen.de

Table 3: General Electrochemical Reduction Pathway of a Nitroaromatic Compound (R-NO₂) in Protic Media

| Step | Reaction | Electrons (e⁻) / Protons (H⁺) |

|---|---|---|

| 1 | R-NO₂ + 4e⁻ + 4H⁺ → R-NHOH + H₂O | 4e⁻, 4H⁺ |

| 2 | R-NHOH ⇌ R-NO + 2e⁻ + 2H⁺ | 2e⁻, 2H⁺ |

Reactivity of the 1-Ethyl Group and N1-Substituent Manipulations

The N1-ethyl group is generally stable under many reaction conditions. The synthesis of N1-alkylated pyrazoles, including those bearing nitro and bromo groups, can be achieved with high regioselectivity, confirming the robustness of this linkage.

However, the manipulation or complete removal of the N-alkyl substituent is also possible, typically requiring activation of the pyrazole ring. The cleavage of an N-C bond in azoles, known as dealkylation, can be challenging. One potential strategy involves quaternization of the N2 nitrogen atom with a strong electrophile (e.g., an alkyl triflate). This would create a highly electrophilic pyrazolium (B1228807) salt. In analogous N-alkylated triazolium salts, this activation renders the N1-alkyl group susceptible to nucleophilic displacement, providing a pathway to N-dealkylation. Applying such a strategy to this compound would first require quaternization, followed by reaction with a suitable nucleophile to cleave the ethyl group.

Electrophilic and Nucleophilic Attack Patterns on the Pyrazole Ring System

The inherent reactivity of the pyrazole ring is significantly modulated by its substituents. In an unsubstituted pyrazole, the C4 position is the most susceptible to electrophilic attack. However, in this compound, this position is blocked by bromine. Furthermore, the strong deactivating effect of the 3-nitro group makes electrophilic substitution on the ring highly unfavorable. If forced under harsh conditions, any electrophilic attack would most likely occur at the C5 position, the only available carbon on the ring.

Conversely, the pyrazole ring is highly activated for nucleophilic attack. As detailed in section 3.2.2, the most prominent reaction is the SNAr displacement of the bromide at the C4 position. This is the primary mode of nucleophilic attack on the ring itself. The electron-withdrawing nitro group at C3 and the bromine at C4 work in concert to make the C4 and C5 positions electron-deficient and thus susceptible to attack by nucleophiles. While C4 is the site of substitution due to the presence of a good leaving group (Br⁻), the electronic environment of C5 is also significantly influenced.

Chemo- and Regioselectivity in Multi-Functional Group Transformations

The presence of multiple reactive sites in this compound—namely the C4-bromo, C3-nitro, and the pyrazole ring itself—necessitates a careful consideration of chemo- and regioselectivity in its chemical transformations. The electron-withdrawing nature of both the bromo and nitro groups significantly influences the reactivity of the pyrazole core, making it susceptible to nucleophilic attack.

Research on related 3,4-dinitropyrazoles has shown that nucleophilic substitution occurs regioselectively at the C3-position. This preference is attributed to the electronic activation provided by the adjacent nitro group. While direct experimental data on this compound is limited in publicly accessible literature, analogous reactivity can be anticipated. For instance, in reactions with various nucleophiles such as amines, alkoxides, or thiolates, the substitution is expected to preferentially occur at the C4-position, displacing the bromide, or potentially at the C3-position, displacing the nitro group, depending on the reaction conditions and the nature of the nucleophile.

The selective reduction of the nitro group in the presence of the bromo substituent represents another key aspect of the chemoselectivity of this molecule. Standard reduction methods, such as catalytic hydrogenation or the use of reducing metals in acidic media, can be employed to convert the nitro group to an amino group, yielding 4-bromo-1-ethyl-1H-pyrazol-3-amine. The choice of reducing agent and reaction conditions is crucial to prevent the concurrent reduction of the C-Br bond.

Furthermore, the bromine atom at the C4-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.orgyoutube.comuwindsor.ca This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at this position, leading to the synthesis of diverse and complex pyrazole derivatives. The success of these coupling reactions depends on the careful selection of the palladium catalyst, ligand, and base to achieve high yields and selectivity, without promoting unwanted side reactions. libretexts.org

The following tables summarize the expected chemo- and regioselective transformations of this compound based on established reactivity principles of substituted pyrazoles.

Table 1: Nucleophilic Aromatic Substitution (SNAr)

| Nucleophile (Nu) | Expected Major Product | Reaction Conditions |

| R-NH₂ (Amines) | 1-Ethyl-3-nitro-4-(R-amino)-1H-pyrazole | Polar aprotic solvent, base |

| R-O⁻ (Alkoxides) | 4-(R-alkoxy)-1-ethyl-3-nitro-1H-pyrazole | Corresponding alcohol, base |

| R-S⁻ (Thiolates) | 1-Ethyl-3-nitro-4-(R-thio)-1H-pyrazole | Aprotic solvent |

Table 2: Selective Reduction

| Reagent | Expected Major Product | Comments |

| H₂, Pd/C | 4-Bromo-1-ethyl-1H-pyrazol-3-amine | Chemoselective reduction of the nitro group. |

| Sn, HCl | 4-Bromo-1-ethyl-1H-pyrazol-3-amine | Classic method for nitro group reduction. |

Table 3: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

| Coupling Partner | Expected Major Product | Catalyst System |

| Ar-B(OH)₂ | 4-Aryl-1-ethyl-3-nitro-1H-pyrazole | Pd(PPh₃)₄, base |

| Het-B(OH)₂ | 1-Ethyl-4-(heteroaryl)-3-nitro-1H-pyrazole | Pd catalyst, ligand, base |

It is important to note that the actual outcomes of these reactions can be influenced by steric factors and the specific reaction conditions employed. Further experimental investigation is necessary to fully elucidate the intricate reactivity profile of this compound and to optimize conditions for selective transformations.

Advanced Mechanistic Investigations in the Chemistry of 4 Bromo 1 Ethyl 3 Nitro 1h Pyrazole

Kinetic Studies and Reaction Pathway Elucidation

Kinetic studies are fundamental to understanding the reaction mechanisms of 4-bromo-1-ethyl-3-nitro-1H-pyrazole. The rates of its reactions, particularly nucleophilic aromatic substitution (SNAr) at the C4 position, are significantly influenced by the electronic effects of the substituents on the pyrazole (B372694) ring. The potent electron-withdrawing nature of the nitro group at the C3 position is expected to activate the ring towards nucleophilic attack, a common feature in nitro-aromatic compounds. sci-hub.se

Hypothetical kinetic data for the reaction of this compound with a generic nucleophile 'Nu-' could be represented as follows, illustrating the expected trend of increasing reaction rate with increasing nucleophile concentration.

| [this compound] (M) | [Nu⁻] (M) | Initial Rate (M/s) |

|---|---|---|

| 0.1 | 0.1 | 1.5 x 10⁻⁵ |

| 0.1 | 0.2 | 3.0 x 10⁻⁵ |

| 0.1 | 0.3 | 4.5 x 10⁻⁵ |

| 0.2 | 0.1 | 3.0 x 10⁻⁵ |

Transition State Analysis and Reaction Coordinate Mapping

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for analyzing the transition states and mapping the reaction coordinates of pyrazole transformations. acs.org For reactions involving this compound, DFT calculations can provide detailed insights into the geometry and energy of the transition state.

In a substitution reaction at the C4 position, the transition state would likely exhibit a partially formed bond between the carbon and the incoming nucleophile, and a partially broken bond between the carbon and the bromine atom. The energy of this transition state dictates the activation energy of the reaction and, consequently, the reaction rate. Reaction coordinate mapping would illustrate the energy profile of the reaction, from reactants to products, passing through the transition state and any intermediates. These theoretical studies are crucial for corroborating experimentally observed reactivity and for predicting the feasibility of new transformations.

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are challenging but provide unequivocal evidence for a proposed reaction mechanism. In the context of this compound chemistry, spectroscopic techniques are paramount for identifying transient species. For example, in the formation of pyrazoles from carbohydrate hydrazone derivatives, various intermediates have been successfully isolated and characterized. nih.gov

For reactions involving this compound, techniques such as low-temperature NMR spectroscopy could potentially be employed to detect and characterize Meisenheimer-like intermediates in SNAr reactions. mdpi.com The unique spectroscopic signatures of these intermediates, such as shifts in the NMR signals of the pyrazole ring protons, would provide strong support for the proposed reaction pathway. The synthesis of substituted pyrazoles often proceeds through isolable intermediates like enaminones, which can be identified using standard spectroscopic methods. mdpi.comnih.gov

Solvent Effects and Catalytic Cycle Analysis in Pyrazole Transformations

The choice of solvent can dramatically influence the rate and outcome of reactions involving this compound. libretexts.orglibretexts.orgwizeprep.comyoutube.comchemistrysteps.com For nucleophilic substitution reactions, the polarity of the solvent plays a critical role. Polar aprotic solvents, such as DMSO or DMF, are generally favored for SNAr reactions as they can solvate the cationic counter-ion of the nucleophile, thereby increasing the nucleophilicity of the anionic species. In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, reducing its reactivity.

Catalysis is another key aspect of pyrazole chemistry, with transition-metal-catalyzed cross-coupling reactions being a powerful tool for the functionalization of bromopyrazoles. rsc.org A typical catalytic cycle, for instance in a Suzuki coupling reaction, would involve the oxidative addition of the this compound to a palladium(0) catalyst, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. Understanding the intricacies of these catalytic cycles is essential for optimizing reaction conditions and developing new catalytic systems. mdpi.com

A representative table illustrating the effect of solvent on the relative rate of a hypothetical SNAr reaction of this compound is shown below.

| Solvent | Dielectric Constant (ε) | Relative Rate |

|---|---|---|

| Hexane | 1.9 | 1 |

| Dichloromethane | 9.1 | 10² |

| Acetone | 21 | 10⁴ |

| Dimethylformamide (DMF) | 37 | 10⁶ |

| Dimethyl sulfoxide (B87167) (DMSO) | 47 | 10⁷ |

Stereochemical Considerations in Pyrazole-Forming and Functionalizing Reactions

Stereochemistry is a critical consideration in the synthesis and functionalization of pyrazole derivatives, particularly when chiral centers are introduced. While this compound itself is achiral, its reactions can lead to the formation of chiral products. For instance, the stereoselective synthesis of pyrazole derivatives has been achieved using chiral auxiliaries. nih.gov

In the context of functionalizing this compound, if a nucleophile containing a stereocenter is used, the reaction could potentially lead to diastereomeric products. The stereochemical outcome would depend on the mechanism of the reaction and the nature of the transition state. Regio- and stereoselective synthesis of N-carbonylvinylated pyrazoles has been developed, highlighting the level of control that can be achieved in pyrazole chemistry. nih.gov Although direct studies on the stereochemical aspects of reactions involving this compound are not widely reported, the general principles of stereoselective synthesis are applicable and offer exciting avenues for future research.

Computational and Theoretical Studies on 4 Bromo 1 Ethyl 3 Nitro 1h Pyrazole

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule, such as 4-bromo-1-ethyl-3-nitro-1H-pyrazole. These methods model the molecule's electronic structure, providing detailed information on electron distribution, orbital energies, and the nature of chemical bonds.

Density Functional Theory (DFT) stands as a primary workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying pyrazole (B372694) derivatives. nih.govresearchgate.net For this compound, DFT calculations, typically using functionals like B3LYP or PBE with appropriate basis sets (e.g., 6-31G* or larger), would be employed to determine its equilibrium geometry. nih.gov These calculations yield precise predictions of bond lengths, bond angles, and dihedral angles.

The electronic influence of the substituents is a key aspect that DFT can elucidate. The nitro group at the C3 position and the bromine atom at the C4 position are both strongly electron-withdrawing, which significantly impacts the electron density distribution across the pyrazole ring. DFT calculations can quantify this effect through population analysis methods (e.g., Mulliken, Hirshfeld, or Natural Bond Orbital analysis), revealing the partial atomic charges on each atom. This information is critical for predicting the molecule's polarity and intermolecular interaction sites. Furthermore, DFT is used to calculate thermochemical properties like heats of formation for energetic compounds, a class to which nitropyrazoles belong. nih.govmdpi.comresearchgate.net

Molecular Orbital (MO) theory provides a framework for understanding chemical bonding and reactivity. Within this framework, Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly powerful for predicting chemical reactivity. youtube.comlibretexts.org

For this compound, the HOMO is expected to be located primarily on the pyrazole ring, representing the most available electrons for donation in a reaction (nucleophilicity). The LUMO, conversely, represents the most accessible empty orbital to accept electrons (electrophilicity). Due to the potent electron-withdrawing nature of the nitro and bromo substituents, the energy of the LUMO is anticipated to be significantly lowered. A low-lying LUMO indicates that the molecule is a good electron acceptor and is susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.net DFT calculations are the standard method for obtaining the energies and spatial distributions of these frontier orbitals. researchgate.net

To illustrate, the following table presents representative calculated frontier orbital energies for related nitropyrazole compounds, demonstrating the typical energy ranges observed for this class of molecules.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Computational Method |

|---|---|---|---|---|

| 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | -6.34 | -1.99 | 4.35 | B3LYP/ZORA/TZ2P researchgate.net |

| 1,3,5-Triaryl-2-pyrazoline Derivative 1 | -5.61 | -2.20 | 3.41 | B3LYP/6-31G(d) researchgate.net |

| 1,3,5-Triaryl-2-pyrazoline Derivative 2 | -5.71 | -2.31 | 3.40 | B3LYP/6-31G(d) researchgate.net |

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and internal dynamics of this compound are governed by its conformational possibilities and the network of intramolecular interactions. The presence of the flexible ethyl group at the N1 position introduces conformational isomerism. Rotation around the N1-C(ethyl) and the C-C single bonds of the ethyl group gives rise to various conformers. iu.edu.sa Computational methods, particularly DFT, can be used to perform a potential energy surface scan to identify the stable conformers (energy minima) and the transition states that separate them. This analysis reveals the most likely shapes the molecule will adopt and the energy barriers to interconversion between them. iu.edu.sanih.gov

Beyond conformational changes, subtle intramolecular non-covalent interactions play a significant role in stabilizing specific geometries. In this compound, potential interactions include:

π-hole Interactions : The electron-deficient region on the nitrogen atom of the nitro group (a π-hole) could interact with the electron-rich lone pairs of the adjacent bromine atom. Such interactions are known to influence the conformation of nitroaromatic compounds. acs.orgrnfinity.com

Hydrogen Bonding : Weak intramolecular hydrogen bonds of the C-H···O or C-H···Br type may exist between the hydrogen atoms of the ethyl group and the oxygen atoms of the nitro group or the bromine atom.

Theoretical tools like the Atoms in Molecules (AIM) theory and the Non-Covalent Interaction (NCI) index are used to visualize and quantify these weak interactions, providing a deeper understanding of the factors that control the molecule's preferred 3D structure. rnfinity.com

Theoretical Prediction of Reactivity and Selectivity in Chemical Transformations

Computational chemistry offers powerful tools to predict how and where a molecule will react. mdpi.com For this compound, several computational approaches can map its reactive landscape.

The Molecular Electrostatic Potential (ESP) surface is a key tool. It visually represents the charge distribution around the molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, such as the N2 atom of the pyrazole ring with its lone pair. nih.gov Regions of positive potential (blue) highlight electron-deficient areas susceptible to nucleophilic attack. The strong electron-withdrawing effect of the nitro group is expected to create a significant positive potential on the C3 carbon to which it is attached, marking it as a likely site for nucleophilic substitution or addition. researchgate.net

Fukui functions and local softness indices , derived from DFT, provide a more quantitative measure of the reactivity at each atomic site, distinguishing susceptibility to nucleophilic, electrophilic, or radical attack. While electrophilic substitution is a characteristic reaction of the pyrazole ring (typically at C4), the presence of a bromine atom at this position in the target molecule blocks this site. mdpi.commdpi.com Any further electrophilic substitution would be directed by the existing substituents and would likely be disfavored due to the deactivating nature of the nitro and bromo groups.

Molecular Dynamics Simulations and Reaction Energetics

While quantum chemical calculations typically model molecules in a static, gas-phase environment, Molecular Dynamics (MD) simulations study the dynamic evolution of a system over time. eurasianjournals.comeurasianjournals.com An MD simulation of this compound would involve placing the molecule in a simulation box, often with an explicit solvent like water or an organic solvent, and solving Newton's equations of motion for every atom. This approach allows for the exploration of:

Conformational Dynamics : How the molecule samples different conformations in solution. researchgate.net

Solvation Structure : How solvent molecules arrange themselves around the solute, which can significantly affect reactivity.

Transport Properties : Such as diffusion coefficients.

In the context of reaction energetics , quantum chemistry is used to calculate fundamental thermodynamic quantities. The heat of formation (HOF) is a critical parameter, especially for nitrated compounds which are often investigated as energetic materials. nih.gov HOF can be accurately calculated using isodesmic reactions, where the number and type of bonds are conserved on both sides of a hypothetical reaction, leading to significant error cancellation. nih.gov Similarly, Bond Dissociation Energies (BDEs) for the weakest bonds in the molecule (e.g., the C-NO2 bond) can be calculated to assess thermal stability. A lower BDE indicates a bond that is more easily broken, suggesting lower thermal stability. nih.gov

The table below provides calculated heats of formation for some energetic nitropyrazole derivatives to exemplify the data obtained from such studies.

| Compound | Calculated Heat of Formation (kJ/mol) | Computational Method |

|---|---|---|

| 1,3,5,7-tetranitro-5,7-dihydrodiimidazo[4,5-b:4',5'-e]pyrazine-2,6(1H,3H)-dione | 265.63 | DFT-B3LYP/6-31G** researchgate.net |

| Fully nitro-substituted pyrazole-pyridine (isomer 1) | 367.8 | Isodesmic Reaction (B3P86/6-31G(d,p)) nih.gov |

| Fully nitro-substituted pyrazole-pyridine (isomer 2) | 494.1 | Isodesmic Reaction (B3P86/6-31G(d,p)) nih.gov |

Studies on Tautomerism and Aromaticity of Halogenated Nitropyrazoles

Tautomerism is a crucial phenomenon in many heterocyclic systems, including pyrazoles. It involves the migration of a proton, leading to structural isomers that can be in equilibrium. However, for this compound, the presence of the ethyl group on the N1 nitrogen atom precludes the most common form of annular prototropic tautomerism, as there is no labile N-H proton to migrate between the two ring nitrogens.

The study of tautomerism is, however, highly relevant for its N-unsubstituted parent compound, 4-bromo-3-nitro-1H-pyrazole. This precursor could exist in two tautomeric forms: the 3-nitro and the 5-nitro isomers. DFT calculations are exceptionally useful for determining the relative stabilities of these tautomers in both the gas phase and in different solvents. researchgate.netresearchgate.net Studies on related substituted pyrazoles have shown that the position of the tautomeric equilibrium is sensitive to both the electronic nature of the substituents and the polarity of the solvent. nih.gov

Aromaticity is a key concept describing the stability and reactivity of the pyrazole ring. The aromaticity of this compound can be quantified computationally using several indices:

Nucleus-Independent Chemical Shift (NICS) : This method calculates the magnetic shielding at the center of the ring. Large negative values are indicative of aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA) : This index evaluates aromaticity based on the degree of bond length alternation around the ring. A value close to 1 indicates high aromaticity.

Para-Delocalization Index (PDI) : This index measures electron delocalization across the ring.

These calculations would likely confirm the aromatic nature of the pyrazole ring in the target molecule, while also showing how the electron-withdrawing bromo and nitro groups modulate its degree of aromaticity. nih.gov

Rational Derivatization and Exploration of Chemical Space for 4 Bromo 1 Ethyl 3 Nitro 1h Pyrazole Analogs

Systematic Modification at C4 (Bromine) for Diverse Functionalities

The bromine atom at the C4 position of the pyrazole (B372694) ring is a key handle for introducing structural diversity. Its susceptibility to a range of cross-coupling reactions makes it an ideal point for derivatization.

One of the most powerful methods for modifying the C4 position is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the pyrazole core and various boronic acids or their esters. For instance, treatment of a 4-bromo-3-CF3-1H-pyrazole with phenylboronic acid in the presence of a palladium catalyst like Pd(PPh3)4 can yield the corresponding 4-phenylpyrazole derivative. nih.gov This approach enables the introduction of a wide array of aryl and heteroaryl substituents.

Another important transformation is the Sonogashira cross-coupling, which facilitates the formation of a carbon-carbon bond between the C4 position and a terminal alkyne. This reaction, also catalyzed by palladium and typically requiring a copper(I) co-catalyst, is exemplified by the reaction of 4-iodo-1-aryl-3-CF3-pyrazoles with terminal alkynes to produce 4-alkynyl pyrazole analogs. nih.gov

The bromine at C4 can also be substituted with other halogens, such as fluorine. This can be achieved through halogen exchange reactions, although direct fluorination methods are also being explored. For example, a synthetic route to 4-fluoro-1H-pyrazoles has been developed starting from 5-fluorouracil, which undergoes methylation, reduction, and cyclization with hydrazine (B178648) hydrate. google.com The introduction of a fluorine atom can significantly alter the electronic properties and bioavailability of the resulting molecule.

Furthermore, the C4 position can be functionalized through lithiation followed by quenching with an electrophile. Treatment of a 4-bromo pyrazole with a strong base like n-butyllithium (n-BuLi) can generate a C4-lithiated intermediate, which can then react with various electrophiles to introduce different functional groups. nih.gov

These systematic modifications at the C4 position provide a robust platform for generating a vast library of pyrazole analogs with tailored functionalities.

Transformations and Manipulations of the Nitro Group at C3

The nitro group at the C3 position of 4-bromo-1-ethyl-3-nitro-1H-pyrazole is a versatile functional group that can be transformed into a variety of other substituents, thereby expanding the chemical space of the pyrazole core.

A primary transformation of the nitro group is its reduction to an amino group. This conversion can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C) or metal-based reductions (e.g., SnCl2/HCl, Fe/HCl). The resulting 3-amino-4-bromo-1-ethyl-1H-pyrazole is a valuable intermediate for further derivatization. The amino group can undergo a plethora of reactions, including acylation, sulfonylation, and diazotization followed by substitution, allowing for the introduction of a wide range of functionalities.

The nitro group can also be displaced by nucleophiles under certain conditions, although this is generally less common for pyrazoles compared to other aromatic systems. However, in activated systems, nucleophilic aromatic substitution (SNAr) can occur.

Furthermore, the electronic-withdrawing nature of the nitro group influences the reactivity of the pyrazole ring, making it more susceptible to certain types of reactions. This property can be harnessed to direct other transformations on the ring.

The ability to manipulate the nitro group at the C3 position significantly enhances the structural diversity that can be achieved from the starting this compound scaffold.

Variation and Impact of the N1-Ethyl Substituent

The synthesis of N1-substituted pyrazoles can be achieved through direct N-alkylation of the corresponding 1H-pyrazole. For instance, the alkylation of 3(5)-methyl-4-nitropyrazole can be performed under phase-transfer catalysis (PTC) conditions. researchgate.net This method allows for the introduction of various alkyl and substituted alkyl groups at the N1 position.

The nature of the N1-substituent can have a significant impact on the regioselectivity of other reactions on the pyrazole ring. For example, in the synthesis of 1-aryl-3-CF3-pyrazoles, the aryl group at the N1 position influences the outcome of iodination reactions. nih.gov

Furthermore, the N1-substituent can be designed to incorporate specific functionalities. For example, the introduction of a substituent with a carboxylic acid group or an ester can be used to modulate properties like solubility or to provide a point of attachment for further conjugation. arabjchem.orgresearchgate.netresearchgate.net Studies on N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have shown that the nature of the N1-substituent can influence the nonlinear optical properties of the compounds. arabjchem.orgresearchgate.netresearchgate.net

The systematic variation of the N1-substituent is therefore a key strategy in the design of pyrazole analogs with desired physicochemical and biological profiles.

Design Principles for Libraries of Structurally Related Pyrazole Compounds

The design of libraries of structurally related pyrazole compounds based on the this compound scaffold follows several key principles aimed at maximizing chemical diversity and exploring structure-activity relationships (SAR).

Privileged Scaffold Approach: The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.govnih.gov The design of pyrazole libraries often leverages this by retaining the core pyrazole structure while systematically modifying the substituents at various positions.

Combinatorial Chemistry: The amenability of the this compound core to various chemical transformations makes it an ideal starting point for combinatorial library synthesis. By combining different building blocks at the C3, C4, and N1 positions, a large number of diverse compounds can be generated efficiently. For example, a library can be created by reacting a set of boronic acids at the C4 position, a set of amines after reduction of the C3-nitro group, and varying the N1-substituent.

Fragment-Based and Structure-Based Design: In drug discovery, fragment-based screening can identify small molecular fragments that bind to a biological target. The pyrazole scaffold itself can be considered a fragment, and the library design can focus on growing from this core to improve binding affinity and selectivity. Structure-based design, where the three-dimensional structure of the target is known, can guide the design of pyrazole analogs with substituents that are predicted to interact favorably with the target's binding site.

Diversity-Oriented Synthesis (DOS): This approach aims to generate a collection of structurally diverse and complex molecules from a common starting material. Starting with this compound, DOS strategies can be employed to create not only simple analogs but also more complex fused heterocyclic systems.

Interactive Data Table: Key Positions for Derivatization

| Position | Substituent | Potential Modifications |

| C3 | Nitro | Reduction to amine, followed by acylation, sulfonylation, etc. |

| C4 | Bromo | Suzuki, Sonogashira, Heck, and other cross-coupling reactions; lithiation-substitution. |

| N1 | Ethyl | Variation of alkyl, aryl, and functionalized substituents to modulate steric and electronic properties. |

Synthetic Strategies for Fused Pyrazole Ring Systems Utilizing the Compound as a Building Block

The this compound scaffold is a valuable building block for the synthesis of more complex, fused pyrazole ring systems. These fused systems are of great interest as they often exhibit unique biological activities.

One common strategy involves the functionalization of two adjacent positions on the pyrazole ring, followed by a cyclization reaction to form a new ring. For example, if the C4 and C5 positions (or C3 and C4) are functionalized with groups that can react with each other, an intramolecular cyclization can lead to a fused bicyclic system. While the specific starting material is different, the principle of using functionalized pyrazoles to build fused systems is well-established. For instance, ethyl 1-(oxiran-2-ylmethyl)-3-aryl-1H-pyrazole-5-carboxylates can be used to synthesize novel fused pyrazole-diazepinone systems. nih.gov

Another approach involves using the pyrazole as a component in a cycloaddition reaction. The double bond within the pyrazole ring can, in some cases, participate in [4+2] or other cycloaddition reactions to form fused systems, although this is less common.

More frequently, the substituents on the pyrazole ring are elaborated to contain the necessary functionality for a subsequent ring-closing reaction. For example, a substituent at the C4 position could be modified to contain a side chain that can then cyclize onto the N1 or C5 position of the pyrazole ring.

The synthesis of 1,3-diaryl-4-halo-1H-pyrazoles from 3-arylsydnones and 2-aryl-1,1-dihalo-1-alkenes demonstrates a method for constructing the pyrazole ring itself, which can then be a precursor to fused systems. semanticscholar.org Similarly, the palladium-catalyzed reaction of 4-bromo-3-methoxy-1-phenyl-1H-pyrazole with acrolein diethyl acetal (B89532) leads to a propenal derivative that can be a precursor for further cyclizations. researchgate.net

The development of synthetic routes to fused pyrazoles is an active area of research, with the goal of accessing novel chemical space and exploring the therapeutic potential of these complex heterocyclic systems.

Applications in Advanced Chemical Research and Technology Development

Role as a Key Synthetic Building Block for Complex Organic Molecules

4-Bromo-1-ethyl-3-nitro-1H-pyrazole serves as a foundational scaffold in organic synthesis, offering multiple reactive sites for elaboration into more complex molecular architectures. The bromo and nitro groups, in particular, act as versatile chemical handles for a wide array of transformations.

The pyrazole (B372694) core is a privileged structure in medicinal chemistry and materials science. nih.gov The functional groups of this compound allow for its conversion into a diverse range of other heterocyclic systems. The bromo-substituent is particularly useful for carbon-carbon bond formation through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. researchgate.net This enables the introduction of various aryl, heteroaryl, or alkyl groups at the 4-position of the pyrazole ring.

Furthermore, the nitro group is a powerful electron-withdrawing group that can be readily reduced to an amino group. This resulting aminopyrazole is a key intermediate for constructing fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and pyrazolo[1,5-a] researchgate.netnih.govdiazepines, which are of significant interest in drug discovery. researchgate.netmdpi.com The transformation of the nitro group also allows for derivatization into other functionalities, expanding the synthetic utility of the parent molecule. The formylation of pyrazoles, for instance, can lead to various pyrazole-containing aldehydes that are precursors to chromenes, pyranopyrazoles, and other fused systems. researchgate.net

The general reactivity of substituted pyrazoles allows for a multitude of synthetic pathways. For example, 1,3-dicarbonyl compounds can react with hydrazine (B178648) to form substituted pyrazoles. pharmdbm.com Similarly, 1,3-dipolar cycloaddition reactions, such as those between tosylhydrazones and nitroalkenes, provide a regioselective route to functionalized pyrazoles. rsc.org These fundamental reaction types highlight the potential of a pre-functionalized pyrazole like this compound to be a starting point for a vast library of complex heterocyclic compounds.

The pyrazole moiety is a core component in a wide range of modern agrochemicals, including fungicides, herbicides, and insecticides. nih.govmdpi.com The specific substitution pattern of this compound makes it an attractive intermediate for the synthesis of new active ingredients. For instance, a structurally similar compound, 4-bromo-1-ethyl-3-methyl-1H-pyrazole, is utilized as a key intermediate in the production of various agrochemicals. lookchem.com

The synthetic versatility of the bromo and nitro groups allows for the systematic modification of the molecule to optimize biological activity, selectivity, and environmental profile. The bromo group can be displaced or used in coupling reactions to introduce moieties that enhance the compound's efficacy against specific pests or weeds. The nitro group can be transformed into an amine, which can then be acylated or alkylated to generate a diverse set of derivatives for biological screening. The development of fluorinated pyrazoles has also become significant in agrochemistry, highlighting the importance of tailored substitution on the pyrazole ring. acs.org

| Reaction Type | Functional Group Targeted | Potential Product Class | Significance |

|---|---|---|---|

| Cross-Coupling (e.g., Suzuki, Heck) | 4-Bromo | 4-Aryl/Alkyl-1-ethyl-3-nitro-1H-pyrazoles | Introduction of molecular diversity for agrochemical and pharmaceutical screening. researchgate.net |

| Nitro Reduction | 3-Nitro | 4-Bromo-1-ethyl-1H-pyrazol-3-amine | Key intermediate for fused heterocycles and further derivatization. researchgate.net |

| Nucleophilic Aromatic Substitution | 4-Bromo | 4-Substituted-1-ethyl-3-nitro-1H-pyrazoles | Installation of various nucleophiles to tune properties. |

| Cyclocondensation | 3-Amino (post-reduction) | Pyrazolo[1,5-a]pyrimidines, Pyrazolo[3,4-b]pyridines | Access to biologically active fused heterocyclic systems. researchgate.netmdpi.com |

Coordination Chemistry and Ligand Design Principles

Pyrazole and its derivatives are fundamental ligands in coordination chemistry due to the presence of two nitrogen atoms capable of coordinating to metal ions. researchgate.net The substituents on the pyrazole ring play a crucial role in modulating the electronic and steric properties of the resulting metal complexes, influencing their structure, stability, and reactivity.

Pyrazole-based ligands can coordinate to a wide variety of transition metals, including copper, zinc, cobalt, nickel, palladium, and iron, forming complexes with diverse nuclearities and geometries. researchgate.netnih.govnih.gov They can act as monodentate, bidentate, or bridging ligands, leading to the formation of mononuclear, dinuclear, or polynuclear coordination compounds. researchgate.netacs.org

In the context of this compound, the nitrogen atoms of the pyrazole ring serve as the primary coordination sites. The N-ethyl group provides steric influence, while the electron-withdrawing bromo and nitro groups significantly lower the basicity of the pyrazole nitrogen atoms. This electronic modification affects the strength of the metal-ligand bond and can stabilize metal centers in specific oxidation states. For example, studies on other pyrazole systems have shown that the ligand's electronic properties are critical in determining the resulting complex's geometry, which can range from tetrahedral for some Ni(II) complexes to square planar for Cu(II) complexes. jocpr.comresearchgate.net

| Metal Ion | Ligand Type | Resulting Complex Geometry (Examples) | Reference |

|---|---|---|---|

| Copper (Cu) | Pyrazole derivatives | Square planar, Square pyramidal | nih.govjocpr.comnih.gov |

| Zinc (Zn) | Pyrazole-acetamide ligands | Monomeric, 1D Coordination Polymer | nih.govunicam.it |

| Cobalt (Co) | 3-phenylpyrazole | Dinuclear | nih.gov |

| Nickel (Ni) | Substituted benzimidazole-pyrazole | Tetrahedral | jocpr.comresearchgate.net |

| Palladium (Pd) | Pyrazolate | Dinuclear paddlewheel | acs.org |

Metal complexes derived from pyrazole ligands are increasingly recognized for their catalytic activity in a range of organic transformations. researchgate.net The ease of functionalization of the pyrazole ring allows for the fine-tuning of the ligand's steric and electronic environment, which in turn controls the catalytic performance of the metal center. nih.gov

For instance, cobalt complexes with pyrazole ligands have been successfully employed as catalysts for the peroxidative oxidation of cyclohexane. nih.gov Similarly, in-situ generated copper-pyrazole complexes have demonstrated excellent catalytic activity in the oxidation of catechol to o-quinone, mimicking the function of catecholase enzymes. mdpi.com Ruthenium-pyrazole complexes have also been explored for catalytic applications. researchgate.net The presence of electron-withdrawing groups, such as the nitro and bromo substituents in this compound, would enhance the electrophilicity of a coordinated metal center, which could be beneficial for certain catalytic cycles. Protic pyrazoles (N-unsubstituted) have also been used in catalysis where the NH group can participate in proton-coupled electron transfer (PCET) processes or act as an acid-base catalyst. nih.gov

Materials Science Research: Integration into Organic Electronic Materials

The rigid, aromatic structure of the pyrazole ring, combined with its synthetic accessibility and tunable electronic properties, makes it an excellent building block for advanced organic materials. nih.gov Pyrazole derivatives have found applications in the development of metal-organic frameworks (MOFs), organic light-emitting diodes (OLEDs), and other functional materials. researchgate.netnih.govbohrium.com

The incorporation of this compound into larger π-conjugated systems, either as a peripheral unit or as part of a polymer backbone, can significantly influence the material's properties. The strong electron-withdrawing nature of the nitro-pyrazole moiety can be used to create materials with low-lying LUMO (Lowest Unoccupied Molecular Orbital) levels, which is advantageous for n-type organic semiconductors used in organic field-effect transistors (OFETs).

Furthermore, the bromo-functionality provides a convenient point for post-synthetic modification or polymerization via cross-coupling reactions, enabling the construction of well-defined oligomers and polymers for electronic applications. The ability of pyrazole derivatives to form stable complexes with metals like iridium has been exploited in the design of phosphorescent emitters for OLEDs. nih.gov The unique combination of functional groups in this compound offers a platform for creating novel materials with tailored photophysical and electronic characteristics for next-generation technologies. mdpi.commdpi.com

Component in Photoactive and Optoelectronic Systems

There is currently no significant research data or published literature that details the use of this compound as a component in photoactive or optoelectronic systems. The inherent properties of pyrazole derivatives, such as their aromaticity and potential for electron delocalization, theoretically suggest that certain substituted pyrazoles could be investigated for such applications. However, specific studies to this effect on this compound have not been reported.

Precursors for Polymer Synthesis

Similarly, the role of this compound as a precursor in polymer synthesis is not documented in the available scientific literature. While functionalized heterocyclic compounds can be used as monomers or building blocks for specialized polymers, there are no specific examples or research findings related to the polymerization of this particular compound.

Intermediary Role in Medicinal Chemistry Research (Synthetic Aspects Only)

The pyrazole core is a recognized "privileged scaffold" in medicinal chemistry, forming the basis for a wide array of biologically active compounds. nih.govnih.govnih.gov The presence of bromo and nitro groups on the pyrazole ring, as in this compound, suggests its potential utility as a versatile intermediate for the synthesis of more complex molecules. mdpi.com The bromo-substituent can act as a handle for various cross-coupling reactions, while the nitro group can be reduced to an amino group, providing a point for further functionalization. mdpi.com

Development of Novel Synthetic Routes to Potential Therapeutic Scaffolds

While general synthetic methods for pyrazole derivatives are well-documented, specific examples of novel synthetic routes starting from this compound to create potential therapeutic scaffolds are not detailed in the literature. The general strategies for modifying pyrazole rings, such as those involving electrophilic substitution or the transformation of existing functional groups, could theoretically be applied to this molecule. nih.govnih.gov However, without specific research focused on this compound, any proposed synthetic pathway would be speculative. The development of new drugs often involves the synthesis and screening of large libraries of compounds, and while this compound may be a component in such libraries, the specific outcomes of these research efforts are not publicly disclosed.

Emerging Research Directions and Future Perspectives for 4 Bromo 1 Ethyl 3 Nitro 1h Pyrazole

Integration with Flow Chemistry and Continuous Processing

The synthesis of substituted pyrazoles is increasingly benefiting from the adoption of flow chemistry and continuous processing. mdpi.com These techniques offer enhanced control over reaction parameters, improved safety for handling potentially hazardous intermediates, and greater scalability compared to traditional batch methods. mdpi.comrsc.org For 4-bromo-1-ethyl-3-nitro-1H-pyrazole, a key precursor would likely be a 1,3-dicarbonyl compound, which would undergo cyclocondensation with a hydrazine (B178648) derivative. mdpi.com

A modular continuous flow approach has been successfully developed for the synthesis of highly functionalized fluorinated pyrazoles. nih.gov This "assembly line" methodology involves sequential reactor coils for different reaction steps, such as cycloaddition and subsequent N-alkylation or arylation. nih.gov Such a system could be adapted for the synthesis of this compound, allowing for a rapid and divergent production of this and related compounds. The use of flow chemistry would be particularly advantageous in managing the exothermic nature of nitration reactions and for the safe handling of intermediates. mdpi.comnih.gov

| Parameter | Batch Synthesis | Flow Chemistry |

| Reaction Time | Hours to days | Minutes to hours mdpi.com |

| Scalability | Limited | High (e.g., up to 5.7 g per day for some derivatives) mdpi.com |

| Safety | Handling of hazardous intermediates in bulk | Small quantities of hazardous materials at any given time nih.gov |

| Yield | Variable, can be lower for multi-step processes | Often higher due to better control and optimization mdpi.com |

This table provides a comparative overview of batch versus flow chemistry for pyrazole (B372694) synthesis, highlighting the potential advantages of adopting flow processes for producing compounds like this compound.

Exploration of Photoredox and Electrochemistry in Compound Transformations

Visible-light photoredox catalysis and electrochemistry are powerful tools for forging new chemical bonds under mild conditions, and their application to pyrazole chemistry is a growing area of research. A relay visible-light photoredox catalysis strategy has been developed for the synthesis of complex pyrazole derivatives through a formal [4+1] annulation. acs.orgacs.orgnih.gov This method involves multiple photocatalytic cycles to construct the pyrazole scaffold efficiently. acs.orgacs.orgnih.gov

The bromo- and nitro-substituents on this compound make it an interesting candidate for such transformations. The bromine atom could potentially participate in photoredox-catalyzed cross-coupling reactions, allowing for further functionalization at the 4-position. The nitro group, being strongly electron-withdrawing, influences the electronic properties of the pyrazole ring, which can be exploited in electrochemical reactions. wikipedia.org Electrochemical methods have been used for the synthesis of alkyl nitroaromatic compounds and for the selective cleavage of protecting groups. acs.orgnih.govresearchgate.net The electrochemical reduction of the nitro group on the pyrazole ring could lead to the corresponding amine, a valuable precursor for further synthetic modifications. acs.orglkouniv.ac.in

| Transformation | Method | Potential Application to this compound |

| C-H Functionalization | Relay Visible-Light Photoredox Catalysis acs.orgacs.orgnih.gov | Synthesis of the core pyrazole scaffold |

| Cross-Coupling | Photoredox Catalysis | Functionalization at the 4-position by targeting the C-Br bond |

| Reduction of Nitro Group | Electrochemistry acs.orglkouniv.ac.in | Conversion of the nitro group to an amino group for further derivatization |

| Halogenation | Electrochemistry rsc.org | Introduction of additional halogen atoms to the pyrazole ring |

This table outlines potential applications of photoredox and electrochemistry for the synthesis and transformation of this compound.

Advancements in High-Throughput Experimentation and Automated Synthesis

High-throughput experimentation (HTE) and automated synthesis are revolutionizing the discovery of new molecules and the optimization of reaction conditions. researchgate.net For a compound like this compound, these technologies can accelerate the exploration of its synthetic accessibility and the development of new derivatives. Automated solid-phase synthesis has been instrumental in creating large libraries of heterocyclic compounds for drug discovery. researchgate.net